molecular formula C11H10ClNOS B1350423 [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 317319-22-5

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol

Cat. No. B1350423
CAS RN: 317319-22-5
M. Wt: 239.72 g/mol
InChI Key: QUSDORIJKAETMR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol, also known as 2-(4-chloro-phenyl)-4-methyl-1,3-thiazol-5-yl]methanol, is a thiazole derivative that has been found to be an effective inhibitor of a variety of enzymes. This compound has been studied extensively in the laboratory and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized using a related compound in methanol, showcasing the structural flexibility and reactivity of such compounds (Hou et al., 2009).

Antiviral and Antimicrobial Activity

  • Synthesized derivatives of the compound have demonstrated potential antiviral activity. For example, 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, synthesized from a related compound, showed anti-tobacco mosaic virus activity (Chen et al., 2010).
  • Additionally, compounds derived from [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol have been explored for their antibacterial and antifungal activities. One study demonstrated moderate antibacterial and high antifungal activity against various strains (Kubba & Rahim, 2018).

Anticancer Properties

  • Novel biologically potent heterocyclic compounds incorporating this structure have been studied for their anticancer activity. Some of these compounds showed high potency against cancer cell lines, indicating potential use in cancer therapy (Katariya et al., 2021).

Molecular Docking Studies

  • Molecular docking studies of derivatives have been conducted to understand their potential in antibacterial activity. Such studies help in predicting how these compounds might interact with bacterial proteins, which is crucial for drug development (Shahana & Yardily, 2020).

Antioxidant Activity

  • Some derivatives have been evaluated for their antioxidant activity, showing potential as potent antioxidant agents. This application is significant in the development of treatments for diseases caused by oxidative stress (Reddy et al., 2015).

Mechanism of Action

properties

IUPAC Name

[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSDORIJKAETMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377100
Record name [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol

CAS RN

317319-22-5
Record name 2-(4-Chlorophenyl)-4-methyl-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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